Pyridin-4-ylmethanesulfonyl chloride hydrochloride
Overview
Description
Pyridin-4-ylmethanesulfonyl chloride hydrochloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound is particularly notable for its reactivity and utility in chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-ylmethanesulfonyl chloride hydrochloride typically involves the reaction of pyridine with thionyl chloride. The process begins with the addition of thionyl chloride to pyridine under controlled conditions, resulting in the formation of N-(4-pyridyl)pyridinium chloride hydrochloride. This intermediate is then further reacted with sodium sulfite to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-ylmethanesulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, altering its oxidation state and forming different products.
Addition Reactions: It can also undergo addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium sulfite, thionyl chloride, and various nucleophiles. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with nucleophiles can yield substituted pyridine derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
Pyridin-4-ylmethanesulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridine derivatives.
Biology: The compound is employed in the study of biological systems, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of Pyridin-4-ylmethanesulfonyl chloride hydrochloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic aromatic heterocycle with similar reactivity.
Pyridinium Salts: Structurally related compounds with diverse applications.
Sulfonyl Chlorides: Compounds containing the sulfonyl chloride group, known for their reactivity.
Uniqueness
Pyridin-4-ylmethanesulfonyl chloride hydrochloride is unique due to its combination of a pyridine ring and a sulfonyl chloride group. This combination imparts specific reactivity and makes it a valuable reagent in organic synthesis and other applications .
Properties
IUPAC Name |
pyridin-4-ylmethanesulfonyl chloride;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZPWTOVADCTSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CS(=O)(=O)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683812-81-9 | |
Record name | (pyridin-4-yl)methanesulfonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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